

Application Note: 5-Amino-2-bromophenylacetic Acid in Medicinal Chemistry Programs

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Compound of Interest

Compound Name: *5-Amino-2-bromophenylacetic acid*
Cat. No.: *B13061937*

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Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, privileged scaffolds is paramount for hit-to-lead and lead optimization campaigns. **5-Amino-2-bromophenylacetic acid** (CAS: 1261666-52-7) is a highly versatile, bifunctional building block that provides direct access to functionalized oxindoles (indolin-2-ones)—a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib) and GPCR ligands.

This application note details the structural rationale, catalytic optimization, and self-validating experimental protocols for utilizing **5-amino-2-bromophenylacetic acid** in the high-throughput synthesis of 5-amino-oxindole libraries.

Structural Rationale & Mechanistic Insights

The strategic value of **5-amino-2-bromophenylacetic acid** lies in its orthogonal reactivity, which allows for precise, step-wise functionalization without competing side reactions:

- **Aliphatic Carboxylic Acid:** Enables facile intermolecular amide bond formation with diverse primary amines, establishing the N -substituent of the future oxindole ring.

- Ortho-Aryl Bromide: Perfectly positioned for a palladium-catalyzed intramolecular Buchwald-Hartwig amidation. The proximity of the aryl bromide to the newly formed secondary amide drives a kinetically favored 5-exo-trig/5-endo-trig cyclization, yielding the 5-membered oxindole core [1].
- C5-Aniline (Primary Amine): Serves as a critical vector for late-stage diversification. Because the primary aniline is significantly more nucleophilic than the secondary amide intermediate, transient protection (e.g., Boc-protection) is a mandatory causality prior to the Pd-catalyzed cyclization. Failure to mask this group results in intermolecular oligomerization and catalyst poisoning. Post-cyclization, the deprotected 5-amino group can be converted into ureas, amides, or sulfonamides to probe target binding pockets (e.g., the ATP-binding hinge region in kinases or allosteric sites in muscarinic receptors) [2].

Synthetic Workflow for Library Generation



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Synthetic workflow for 5-amino-oxindole library generation from **5-amino-2-bromophenylacetic acid**.

Quantitative Data & Reaction Optimization

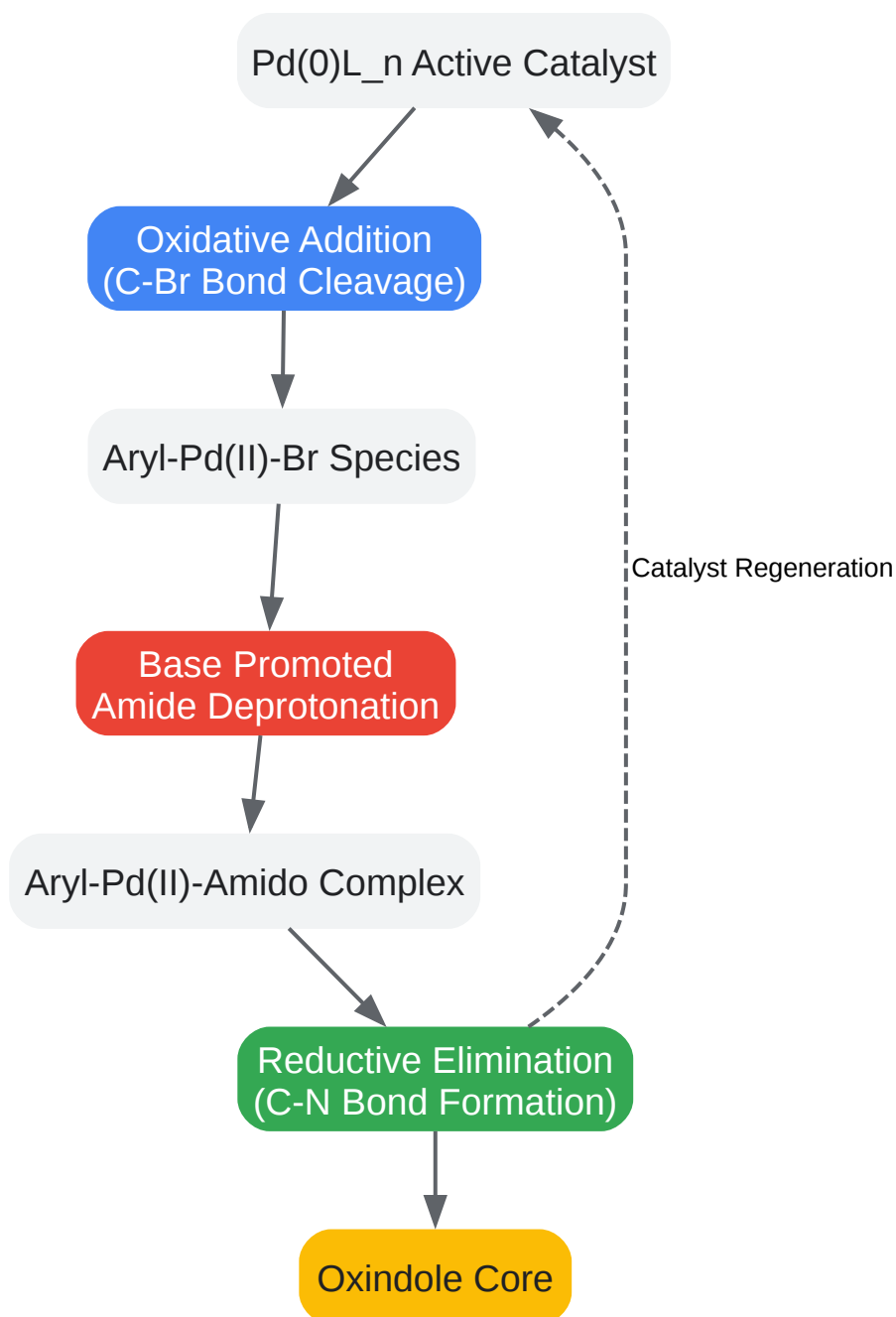
The critical step in this sequence is the palladium-catalyzed intramolecular amidation. The choice of ligand and base dictates the success of the C-N bond formation. Bidentate ligands with wide bite angles (e.g., Xantphos) are required to accelerate the rate-limiting reductive elimination step. We utilize Cs₂CO₃ over stronger bases (like NaOtBu) to prevent premature epimerization of chiral amines and to ensure high functional group tolerance.

Table 1: Optimization of the Pd-Catalyzed Intramolecular Amidation

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|-------|--|------------------|---------------------------------|-------------|-----------|-----------|
| 1 | Pd(OAc) ₂ (5 mol%) | PPh ₃ | K ₂ CO ₃ | DMF | 100 | 15 |
| 2 | Pd ₂ (dba) ₃ (2.5 mol%) | BINAP | NaOtBu | Toluene | 90 | 42 |
| 3 | Pd ₂ (dba) ₃ (2.5 mol%) | Xantphos | Cs ₂ CO ₃ | 1,4-Dioxane | 100 | 88 |
| 4 | Pd ₂ (dba) ₃ (2.5 mol%) | BrettPhos | Cs ₂ CO ₃ | 1,4-Dioxane | 100 | 91 |
| 5 | None | BrettPhos | Cs ₂ CO ₃ | 1,4-Dioxane | 100 | N.R. |

Note: 1,4-Dioxane provides the optimal boiling point (101 °C) to overcome the activation energy barrier of the cyclization while maintaining excellent solubility for the Pd-ligand complex.

Catalytic Mechanism



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Catalytic cycle of Pd-mediated intramolecular amidation forming the oxindole core.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Boc-Protection and Amide Coupling

Objective: Mask the highly nucleophilic C5-aniline and install the N -substituent.

- Protection: Dissolve **5-amino-2-bromophenylacetic acid** (1.0 eq) in THF/ H₂O (1:1, 0.2 M). Add NaHCO₃(2.5 eq) and Boc₂O (1.1 eq). Stir at room temperature for 12 h.
- Workup: Acidify to pH 4 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
 - Validation Checkpoint: LC-MS must show M+H=330.0 (for 79Br). The disappearance of the highly polar starting material confirms complete protection.
- Amide Coupling: Dissolve the crude Boc-protected acid (1.0 eq) in DMF (0.1 M). Add EDC·HCl (1.5 eq), HOBT (1.5 eq), and DIPEA (3.0 eq). Stir for 15 min to form the active ester.
- Amine Addition: Add the desired primary amine (R-NH₂, 1.2 eq). Stir at room temperature for 6 h.
- Workup: Quench with saturated aqueous NH₄Cl , extract with EtOAc, wash with brine, dry, and concentrate.
 - Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show a single new spot. LC-MS confirms the mass of the linear amide.

Protocol B: Palladium-Catalyzed Intramolecular Amidation

Objective: Cyclize the linear amide to form the 5-Boc-amino-oxindole core.

- Preparation: In an oven-dried Schlenk tube, combine the linear amide (1.0 eq), Pd₂(dba)₃ (0.025 eq), Xantphos (0.05 eq), and anhydrous Cs₂CO₃(2.0 eq).

- Degassing: Evacuate and backfill the tube with Argon (3 cycles).
- Reaction: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe. Seal the tube and heat at 100 °C for 12 h.
- Validation Checkpoint (Critical): Analyze an aliquot via LC-MS. The successful oxidative addition and reductive elimination sequence is confirmed by a mass shift of -79.9 Da (exact loss of HBr). The absence of the M+H linear amide peak confirms complete catalytic turnover.
- Purification: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (Silica, Hexanes/EtOAc) to yield the pure Boc-protected oxindole.

Protocol C: Late-Stage Diversification (Urea Library Generation)

Objective: Deprotect the C5-aniline and generate a library of urea derivatives for SAR screening.

- Deprotection: Treat the Boc-protected oxindole with 20% TFA in DCM for 2 h at room temperature. Concentrate under reduced pressure to yield the TFA salt of the 5-amino-oxindole.
 - Validation Checkpoint: LC-MS shows loss of the Boc group (-100 Da, loss of isobutylene and CO₂).
- Urea Formation: Dissolve the crude amine TFA salt (1.0 eq) in anhydrous pyridine (0.1 M). Add the desired isocyanate (R'-NCO , 1.1 eq) dropwise at 0 °C.
- Reaction: Warm to room temperature and stir for 4 h.
- Isolation: Concentrate the pyridine in vacuo, co-evaporate with toluene, and purify via preparative HPLC to yield the final target compounds ready for biological assay.

References

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